4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Description
4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DSP-4 and is a selective neurotoxin that targets noradrenergic neurons in the brain.
Scientific Research Applications
Efficient Synthesis of Heterocycles
The synthesis of benzothiazole- and benzimidazole-based heterocycles utilizing derivatives similar to 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide demonstrates the potential for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives. These compounds serve as versatile building blocks for further chemical modifications, indicating their significance in the synthesis of complex heterocycles (Darweesh et al., 2016).
Biological Activities
Antitumor Properties
Research into the synthesis of pyrazolo[3,4‐b]pyridines and pyrazolo[1,5‐a]pyrimidines linked to a thiazolo[3,2‐a]benzimidazole moiety has uncovered compounds with significant in‐vitro antitumor activity. Notably, one compound exhibited substantial growth inhibitory activity against the colon cancer cell line CaCo‐2, highlighting the potential therapeutic applications of these compounds (Abdel‐Aziz et al., 2009).
Antimicrobial Evaluation
Novel pyrazolopyrimidines containing phenylsulfonyl moiety have been synthesized, with several derivatives showing antimicrobial activities surpassing that of the reference drug. This indicates their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Chemical Properties and Mechanisms
Tautomeric Behavior and Spectroscopic Investigation
The investigation into the tautomeric behavior of sulfonamide derivatives like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide provides insights into their molecular conformation, which is crucial for understanding their pharmaceutical and biological activities. This research highlights the importance of spectroscopic methods in determining the structural aspects of such compounds (Erturk et al., 2016).
properties
IUPAC Name |
4-(dimethylamino)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)20-11-9-19(10-12-20)22(27)23-13-6-18-30(28,29)26-16-14-25(15-17-26)21-7-4-3-5-8-21/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGLMZVJXQQYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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